molecular formula C10H10O3 B051394 methyl (2R,3S)-3-phenyloxirane-2-carboxylate CAS No. 115794-67-7

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

Cat. No.: B051394
CAS No.: 115794-67-7
M. Wt: 178.18 g/mol
InChI Key: HAFFKTJSQPQAPC-DTWKUNHWSA-N
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Description

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its oxirane ring and a phenyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of corresponding alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent to convert alkenes to epoxides .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the use of lipase from Serratia marcescens in an emulsion bioreactor has been reported for the production of this compound . This method involves the hydrolysis of racemic mixtures to obtain optically pure products.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents such as peracids.

    Reduction: Reduction reactions can convert the epoxide to diols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of β-substituted alcohols or ethers.

Scientific Research Applications

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions on the molecule .

Comparison with Similar Compounds

Uniqueness: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds .

Properties

CAS No.

115794-67-7

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1

InChI Key

HAFFKTJSQPQAPC-DTWKUNHWSA-N

SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Key on ui other cas no.

115794-67-7

Synonyms

methyl 3-phenyl-2,3-epoxycinnamate
methyl 3-phenyl-2,3-epoxypropanoate
methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome

Origin of Product

United States

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